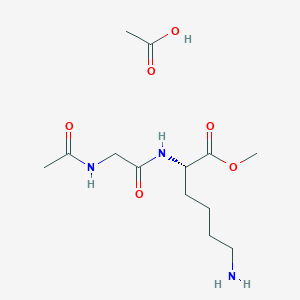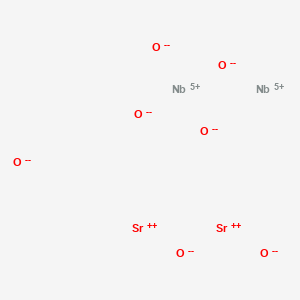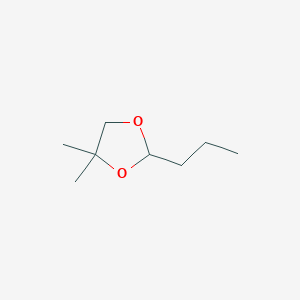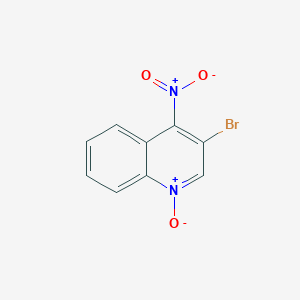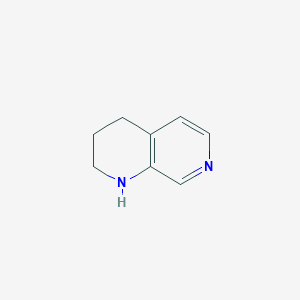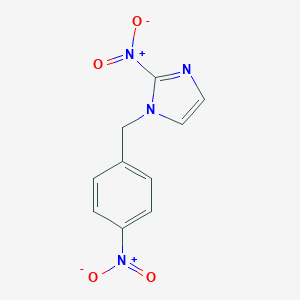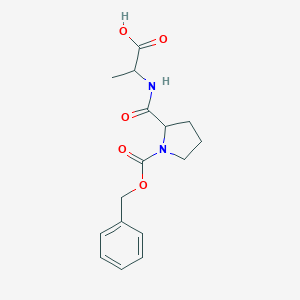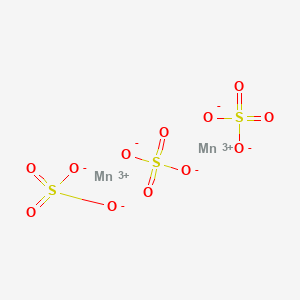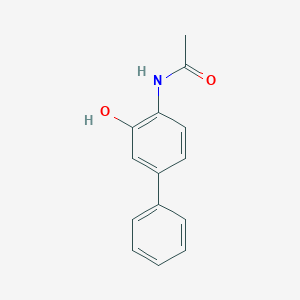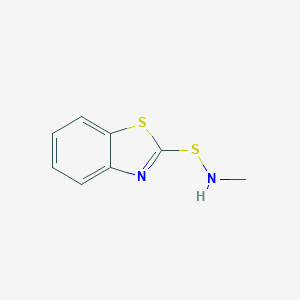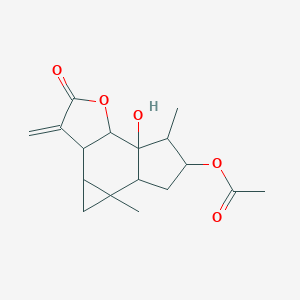
Axivalin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Axivalin is a naturally occurring compound that has been found to have potential applications in scientific research. It is a member of the family of compounds known as the pyrroloquinolines, which are known to have a variety of biological activities. Axivalin has been shown to have a number of interesting properties that make it a promising candidate for further study.
Applications De Recherche Scientifique
Metabolic Effects
Arabinoxylan (AX), a component related to Axivalin, has been studied for its impact on metabolic health. A study showed that AX consumption in subjects with impaired glucose tolerance resulted in lower postprandial serum glucose, insulin, and triglyceride levels. It also reduced total plasma ghrelin response, indicating potential benefits in metabolic regulation (Garcia et al., 2007).
Cancer Research
The AXL receptor tyrosine kinase, related to Axivalin, is being investigated for its role in cancer. The Gas6/AXL signaling pathway is associated with tumor growth, metastasis, and drug resistance. Research on AXL-targeted drugs, including small molecule inhibitors and monoclonal antibodies, is ongoing to improve cancer treatment outcomes (Zhu, Wei, & Wei, 2019).
Intestinal Health
AX has been evaluated for its effects on intestinal health. A study found that AX intake in overweight and obese individuals led to a more beneficial fermentation profile, indicating potential benefits for gut barrier function and immune health. This suggests a role for AX in managing obesity-related gut health issues (Salden et al., 2017).
Propriétés
Numéro CAS |
13048-24-3 |
|---|---|
Nom du produit |
Axivalin |
Formule moléculaire |
C17H22O5 |
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
(10-hydroxy-2,11-dimethyl-6-methylidene-7-oxo-8-oxatetracyclo[8.3.0.02,4.05,9]tridecan-12-yl) acetate |
InChI |
InChI=1S/C17H22O5/c1-7-13-10-6-16(10,4)12-5-11(21-9(3)18)8(2)17(12,20)14(13)22-15(7)19/h8,10-14,20H,1,5-6H2,2-4H3 |
Clé InChI |
UIDYHYYEAGPNQR-UHFFFAOYSA-N |
SMILES |
CC1C(CC2C1(C3C(C4C2(C4)C)C(=C)C(=O)O3)O)OC(=O)C |
SMILES canonique |
CC1C(CC2C1(C3C(C4C2(C4)C)C(=C)C(=O)O3)O)OC(=O)C |
Autres numéros CAS |
14026-85-8 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




